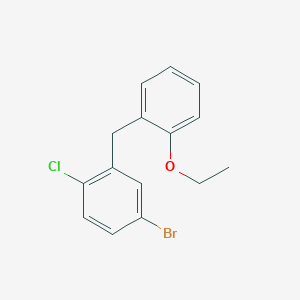

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Descripción general

Descripción

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene: is an organic compound with the molecular formula C15H14BrClO. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and ethoxybenzyl groups attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including dapagliflozin, a medication used to treat type 2 diabetes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene typically involves the following steps:

Acylation Reaction: The process begins with the acylation of 2-chlorine-5-bromobenzoic acid using phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound is optimized to avoid impurities. A one-pot process is often employed to circumvent the use of acetonitrile, thus preventing the formation of unwanted by-products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine or chlorine atoms are replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dapagliflozin Synthesis

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene serves as a crucial intermediate in the synthesis of dapagliflozin. Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that helps lower blood sugar levels in patients with type 2 diabetes. The synthesis process involves several steps where this compound is transformed into more complex structures through various chemical reactions, including reduction and acylation processes .

Case Studies

Case Study 1: Dapagliflozin Production

In a study focusing on the industrial production of dapagliflozin, researchers highlighted the efficiency of using this compound as an intermediate. The study reported high yields and purity levels when employing optimized reaction conditions .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was conducted to evaluate the ecological effects of this compound when released into aquatic environments. The findings indicated low toxicity levels, suggesting that while caution is warranted during handling, the compound poses minimal risk to aquatic life under controlled conditions .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C15H14BrClO |

| Primary Application | Intermediate for dapagliflozin synthesis |

| Synthesis Method | One-pot synthesis |

| Safety Classification | Low toxicity under standard exposure |

| Environmental Impact | Minimal risk to aquatic life |

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of dapagliflozin, it contributes to the formation of the active site that inhibits SGLT2, thereby reducing glucose reabsorption in the kidneys and lowering blood glucose levels . The molecular targets and pathways involved include the SGLT2 transporters in renal cells .

Comparación Con Compuestos Similares

- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane

- 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether

- Dapagliflozin

- Canagliflozin

- Empagliflozin

- Ertugliflozin

- Luseogliflozin

- Ipragliflozin

- Tofogliflozin

- Sotagliflozin

Uniqueness: 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is unique due to its specific substitution pattern on the benzene ring, which makes it a valuable intermediate in the synthesis of SGLT2 inhibitors. Its structure allows for precise modifications, leading to the development of effective diabetes medications .

Actividad Biológica

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene, a compound with the CAS number 1830346-16-1, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrClO. It features a bromine atom and a chlorine atom attached to a benzene ring, along with an ethoxybenzyl side chain. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. One notable synthetic route includes the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction processes to yield the desired product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, and CYP2D6. This inhibition can influence drug metabolism and pharmacokinetics, making it relevant in drug development and safety assessments .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. Molecular docking analyses suggest that it can bind to specific cancer-related targets, potentially inhibiting tumor growth .

The mechanism through which this compound exerts its biological effects likely involves interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.

- Enzyme Modulation : By inhibiting cytochrome P450 enzymes, it alters the metabolism of other drugs and endogenous compounds.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MICs) reported as low as 10 µg/mL. |

| Enzyme Inhibition Assay | Showed significant inhibition of CYP enzymes with IC50 values ranging from 5 to 15 µM. |

| Molecular Docking Analysis | Identified potential binding sites on cancer-related proteins, indicating possible therapeutic applications in oncology. |

Propiedades

IUPAC Name |

4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDCRWLGJWSFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.